molecular formula C9H9Cl2N3O2 B195956 3-Hydroxyguanfacine CAS No. 78197-84-9

3-Hydroxyguanfacine

Cat. No.: B195956
CAS No.: 78197-84-9
M. Wt: 262.09 g/mol
InChI Key: WJJWHWYOPUIOBR-UHFFFAOYSA-N
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Description

3-Hydroxyguanfacine is a metabolite of guanfacine, a medication primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD) and hypertension. This compound is formed through the metabolic processes involving guanfacine, specifically through hydroxylation. It is characterized by the presence of a hydroxyl group attached to the guanfacine molecule, which significantly influences its chemical properties and biological activities .

Mechanism of Action

Target of Action

3-Hydroxyguanfacine is a metabolite of Guanfacine, which is a selective alpha-2A adrenergic receptor agonist . The alpha-2A adrenergic receptor is the primary target of this compound. This receptor plays a crucial role in the central nervous system by regulating neurotransmitter release, thereby controlling various cognitive functions .

Mode of Action

As an agonist, this compound binds to the alpha-2A adrenergic receptor, reducing sympathetic nerve impulses. This results in a decrease in vasomotor tone and heart rate . It’s worth noting that the exact translation of this interaction to the treatment of conditions like ADHD is still unclear .

Biochemical Pathways

The main metabolic pathway of Guanfacine, from which this compound is derived, involves monooxidation on the dichlorobenzyl moiety, followed by glucuronidation or sulfation . A minor pathway involves glucuronidation at different positions on Guanfacine .

Pharmacokinetics

Guanfacine is primarily metabolized by the 3A4 isozyme of cytochrome P450 (CYP3A4) to its main metabolite, this compound . This metabolite is then either glucuronidated or sulfated . The pharmacokinetics of Guanfacine indicate that it is sensitive to drug-drug interactions perpetrated by strong inhibitors and inducers of CYP3A4 .

Result of Action

The action of this compound, through its parent compound Guanfacine, results in reduced sympathetic outflow, leading to a decrease in vasomotor tone and heart rate . This can have a significant impact on conditions like ADHD, improving symptoms associated with the disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A4 can affect the metabolism of Guanfacine, thereby influencing the levels and action of this compound . Furthermore, biological factors such as the individual’s age, renal function, and liver function can also impact the pharmacokinetics and pharmacodynamics of the compound .

Biochemical Analysis

Biochemical Properties

3-Hydroxyguanfacine interacts with various enzymes, proteins, and other biomolecules. It is a product of the monooxidation of guanfacine on the dichlorobenzyl moiety, followed by glucuronidation or sulfation

Cellular Effects

It is known that guanfacine, the parent compound of this compound, influences cell function by reducing the effects of the sympathetic nervous system on the heart and circulatory system

Molecular Mechanism

As a metabolite of guanfacine, it may share similar mechanisms, such as selective alpha-2A adrenergic receptor agonism . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Guanfacine, its parent compound, has been shown to lower blood pressure in hypertensive rats

Metabolic Pathways

This compound is involved in the metabolic pathway of guanfacine. It is formed by monooxidation on the dichlorobenzyl moiety of guanfacine, followed by glucuronidation or sulfation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyguanfacine typically involves the hydroxylation of guanfacine. This process can be achieved through various chemical reactions, including:

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyguanfacine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxylation, which alters its chemical properties and biological activities compared to guanfacine. This modification can affect its pharmacokinetics, receptor binding, and overall therapeutic potential .

Properties

IUPAC Name

N-(diaminomethylidene)-2-(2,6-dichloro-3-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(15)8(11)4(5)3-7(16)14-9(12)13/h1-2,15H,3H2,(H4,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJWHWYOPUIOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)Cl)CC(=O)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228834
Record name 3-Hydroxyguanfacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78197-84-9
Record name N-(Aminoiminomethyl)-2,6-dichloro-3-hydroxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78197-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyguanfacine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078197849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyguanfacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-hydroxyguanfacine in the metabolism of guanfacine?

A1: this compound is a major metabolite of guanfacine observed in both plasma and urine of healthy individuals after oral administration of guanfacine extended-release tablets []. This suggests that the formation of this compound is a significant metabolic pathway for guanfacine in the body. While unchanged guanfacine is the most abundant component detected based on MS signal intensity [], understanding the metabolic breakdown and potential activity of metabolites like this compound is crucial for a complete pharmacological profile of the drug.

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